(R)-(4,4-Dimethylpyrrolidin-2-yl)methanol
Overview
Description
(R)-(4,4-Dimethylpyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Ethylene Oligomerization : Nickel complexes containing (R)-(4,4-Dimethylpyrrolidin-2-yl)methanol derivatives have been synthesized and applied in catalytic ethylene oligomerization, showing promising results (Kermagoret & Braunstein, 2008).
Synthesis of Chiral Auxiliaries
- Asymmetric Synthesis : This compound has been evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, indicating its potential in stereoselective organic synthesis (Jung, Ho & Kim, 2000).
Organocatalysis
- Enantioselective Michael Addition : Diaryl-2-pyrrolidinemethanols derived from this compound have been identified as efficient bifunctional organocatalysts for enantioselective Michael addition reactions (Lattanzi, 2006).
Crystal Structure Analysis
- Molecular Structure Determination : The crystal structure of compounds related to this compound has been determined, aiding in the understanding of molecular interactions and properties (Elaatiaoui et al., 2014).
Green Chemistry
- Synthetic Methods in Green Chemistry : Research has been conducted on the synthesis of related compounds using green chemistry principles, highlighting the environmental benefits of such approaches (Hu & Shan, 2020).
Spectroscopy and Solvent Studies
- Spectroscopic Studies in Solvents : Studies have shown that the molecular organization of related compounds can be altered in different solvents, providing insights into solute-solvent interactions (Matwijczuk et al., 2018).
Epoxidation Catalysts
- Enantioselective Epoxidation : Synthesized derivatives have been used as catalysts for enantioselective epoxidation of α,β-enones, demonstrating their utility in organic synthesis (Lu et al., 2008).
Ligand for Catalytic Reactions
- Enantioselective Alkynylation : Proven effective as a ligand in catalytic enantioselective alkynylation of cyclic imines, showing high yields and enantioselectivities (Munck et al., 2017).
Ligands in Metal-Catalyzed Reactions
- Metal-Catalyzed Reactions : Compounds derived from this compound have been synthesized as potential ligands in metal-catalyzed reactions and organocatalysts (Russo, Fuoco & Lattanzi, 2013).
Hydrogen Bond Studies
- Hydrogen Bond Formation : Research has explored the roles of methyl groups, related to this compound, in stabilizing hydrogen bonds, providing deeper insights into molecular interactions (Li, Wu & Yu, 2006).
Properties
IUPAC Name |
[(2R)-4,4-dimethylpyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIQDHXAMYMRRC-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](NC1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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